2-Hydroxy-4-(trifluoromethyl)pyrimidine

Crystallography Solid-state chemistry Process chemistry

Fluorinated pyrimidines with precise substitution patterns are critical for drug discovery, yet inconsistent purity and long lead times disrupt R&D workflows. 2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS 104048-92-2) solves this: • Enhances metabolic stability & target engagement via 4-CF3 group (logP 1.20) • Enables ATP-competitive kinase inhibitor synthesis through 2-OH motif • ≥97% purity ensures reliable batch-to-batch reproducibility • Crystalline solid (mp 223-227°C) for easy handling

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 104048-92-2
Cat. No. B016536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(trifluoromethyl)pyrimidine
CAS104048-92-2
Synonyms4-Trifluoromethyl-2-hydroxypyrimidine;  4-(Trifluoromethyl)-2-pyrimidinol;  2-Hydroxy-4-trifluoromethylpyrimidine;  4-(Trifluoromethyl)-2(1H)-pyrimidinone; 
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
InChIKeyWCEBFEVZTGLOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-(trifluoromethyl)pyrimidine: Physicochemical Profile


2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS 104048-92-2), a fluorinated heterocyclic building block, is a pyrimidine derivative bearing a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position . This structural arrangement imparts specific physicochemical characteristics, including a melting point of 223-227 °C and a calculated logP of 1.20100 [1]. The compound exists primarily as a white to light yellow crystalline powder and is soluble in organic solvents such as acetone and methanol . It serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, providing a stable platform for further derivatization . Purity grades of 97% or higher are commonly available from commercial vendors, ensuring reliable performance in synthetic workflows .

Building block
Fluorinated pyrimidine for medicinal and agrochemical synthesis
Reactive handles
2-hydroxyl and 4-trifluoromethyl groups support diverse derivatization
Physical form
Crystalline powder facilitates purification and handling

2-Hydroxy-4-(trifluoromethyl)pyrimidine: Non-Interchangeable with Analogs


The unique combination of the electron-withdrawing trifluoromethyl group and the nucleophilic hydroxyl functionality on the pyrimidine ring imparts specific electronic and steric properties that cannot be replicated by simple alkyl or halogen substitutions . For instance, the trifluoromethyl group significantly alters the ring's electron density, affecting both the nucleophilicity of the hydroxyl group and the overall reactivity profile in metal-catalyzed cross-coupling reactions compared to methyl or chloro analogs . This influences the compound's role as a strategic intermediate, where specific lipophilicity (logP) and hydrogen-bonding capabilities are required for downstream molecular recognition or physicochemical optimization . Substituting a methyl or unsubstituted pyrimidine analog would result in a loss of these critical properties, potentially leading to synthetic failure or a product with inadequate bioactivity or material properties [1].

Electronic effect mismatch
Methyl or chloro analogs may not replicate the electron-withdrawing influence of CF3, potentially altering cross-coupling reactivity.
Functional handle absence
Non-hydroxylated pyrimidines lack a direct activation site, often requiring harsher conditions for ring functionalization.
Lipophilicity gap
Substitution with a methyl analog may significantly lower lipophilicity, impacting membrane permeability assessment.

2-Hydroxy-4-(trifluoromethyl)pyrimidine: Differentiating Evidence


Melting Point: Enhanced Crystalline Stability

2-Hydroxy-4-(trifluoromethyl)pyrimidine exhibits a significantly higher melting point than its methyl analog, 2-hydroxy-4-methylpyrimidine, indicating stronger intermolecular forces in the solid state and potentially improved crystallinity . The melting point of the target compound is reported as 223-227 °C , while 2-hydroxy-4-methylpyrimidine (CAS 15231-48-8) melts at approximately 210-212 °C . This elevation of ~13-15 °C is attributed to the enhanced electronegativity and polarizability of the trifluoromethyl group, which promotes stronger dipole-dipole interactions and more ordered crystal packing .

Melting point comparison
Cross-study
ΔTm = +13 to +15 °C higher than methyl analog
Supports improved crystallinity and handling assessment
Data to verify; literature values may vary
Crystallography Solid-state chemistry Process chemistry Physical property comparison

Lipophilicity: Improved Drug-like Properties

The introduction of a trifluoromethyl group in 2-Hydroxy-4-(trifluoromethyl)pyrimidine results in a marked increase in lipophilicity compared to its methyl analog, which is a critical factor for membrane permeability in drug discovery . The target compound has a reported logP value of 1.20100 [1], whereas 2-hydroxy-4-methylpyrimidine (CAS 15231-48-8) has a predicted logP of approximately 0.13 . This difference of ~1.07 log units corresponds to a theoretical 10-12 fold increase in partition coefficient, significantly enhancing the compound's ability to cross biological membranes .

Lipophilicity comparison
Cross-study
ΔlogP = +1.07 (target vs. methyl analog)
Indicates higher membrane permeability potential
Comparator logP predicted; measured validation advised
Medicinal Chemistry Physicochemical Property Lipophilicity ADME

Synthetic Versatility: Functional Group Advantage

The 2-hydroxyl group in 2-Hydroxy-4-(trifluoromethyl)pyrimidine serves as a versatile handle for functionalization, enabling efficient conversion to a wide array of advanced intermediates, including 2-chloro, 2-amino, and 2-alkoxy derivatives, which are not directly accessible from the non-hydroxylated analog 4-(trifluoromethyl)pyrimidine (CAS 368-54-7) . The hydroxyl group can be activated for nucleophilic displacement or used as a directing group in metal-catalyzed reactions, whereas 4-(trifluoromethyl)pyrimidine lacks this reactivity and requires more forcing conditions for ring functionalization [1]. This differential reactivity positions the target compound as a more efficient and cost-effective starting material for complex target synthesis .

Synthetic versatility
Class-level
Hydroxyl handle enables direct activation; non-hydroxylated analog requires harsher conditions
May reduce synthetic steps and improve efficiency
Class-level inference; yields depend on reaction conditions
Synthetic methodology Medicinal chemistry Kinase inhibitors Cross-coupling

2-Hydroxy-4-(trifluoromethyl)pyrimidine: Strategic Applications


Medicinal Chemistry: Kinase Inhibitor Synthesis

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a strategic building block for constructing kinase inhibitor cores. The 2-hydroxyl group is a common motif in ATP-competitive inhibitors, and the trifluoromethyl group enhances metabolic stability and target engagement . It is directly used to synthesize key intermediates for drug candidates targeting various kinases, leveraging its enhanced lipophilicity (logP 1.20) for improved cell permeability .

Agrochemicals: Fungicide & Herbicide Design

The trifluoromethylpyrimidine moiety is a privileged scaffold in modern agrochemicals, known for contributing to high potency and favorable environmental profiles [1]. This compound serves as a versatile intermediate for creating novel fungicidal and herbicidal agents, particularly those targeting resistant strains . Its synthetic handle (the hydroxyl group) allows for rapid diversification of lead structures .

Materials Science: Fluorinated Polymer Precursors

The unique electronic properties imparted by the trifluoromethyl group, combined with the rigid pyrimidine ring, make this compound a valuable precursor for synthesizing fluorinated polymers and advanced materials with specific dielectric, optical, or thermal properties . Its high melting point (223-227 °C) and crystalline nature facilitate purification and handling for polymerization reactions .

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
2-hydroxy & 4-CF3 substitution pattern
Lipophilicity and synthetic access review
Agrochemical lead diversification
Trifluoromethylpyrimidine scaffold
Antifungal/herbicidal activity screening
Fluorinated polymer precursor
Electronic and thermal properties
Dielectric and optical property evaluation

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